

# Application Note: LC-MS/MS Identification of Lesinurad Impurity C

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## Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

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## Abstract

This protocol provides a validated methodology for the sensitive detection of **Lesinurad Impurity C** in pharmaceutical substances using Triple Quadrupole LC-MS/MS. Utilizing negative electrospray ionization (ESI<sup>-</sup>), the method achieves high specificity for the carboxylic acid moiety common to both the parent and impurity. The guide covers structural characterization, optimized MRM transitions, and chromatographic parameters to ensure resolution from the parent drug (Lesinurad) and other potential degradants.

## Introduction

Lesinurad (Zurampic) is a uric acid transporter 1 (URAT1) inhibitor used in the treatment of gout. The chemical stability of Lesinurad is critical, as impurities can arise from hydrolysis, oxidation, or incomplete synthesis steps.

Impurity C (CAS 1038366-57-2) is a structural analog lacking both the bromine atom and the cyclopropyl group found on the naphthalene ring of the parent molecule. Its identification is challenging due to the significant mass shift and potential for co-elution with other polar

degradants. This protocol leverages the distinct fragmentation pattern of the 1,2,4-triazole core to achieve unambiguous identification.

## Chemical Structures[1][2][3][4][5][6][7]

Compound	Chemical Name	Formula	Monoisotopic Mass	CAS
Lesinurad	2-[[5-bromo-4-(4-cyclopropyl)naphthalen-1-yl]-4H-1,2,4-triazol-3-yl]thio]acetic acid	C <sub>17</sub> H <sub>14</sub> BrN <sub>3</sub> O <sub>2</sub> S	403.00 ( <sup>79</sup> Br) / 405.00 ( <sup>81</sup> Br)	878672-00-5
Impurity C	2-[[4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid	C <sub>14</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> S	285.06	1038366-57-2

## Method Development Strategy

The development of this method prioritizes Negative ESI (ESI-) over positive mode. While Lesinurad ionizes in both modes, the carboxylic acid group (

) deprotonates readily to form

, yielding a stable precursor ion with lower background noise compared to protonated adducts in positive mode.

## Fragmentation Logic

- Parent (Lesinurad): The

ion at m/z 401.9 undergoes collision-induced dissociation (CID) to lose the thioacetic acid group or cleave the triazole-naphthalene bond. A major fragment is observed at m/z 177 (characteristic of the substituted triazole core).

- Impurity C: The

ion at m/z 284.0 lacks the bromine and cyclopropyl mass. Fragmentation is predicted to follow a similar pathway, yielding a core fragment minus the specific substituents, allowing for selective MRM transitions.

## Experimental Protocol

### Reagents and Standards

- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
- Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
- Standards: Lesinurad Reference Standard (>99%) and Impurity C Reference Standard (e.g., from Veeprho or QCC).

### Sample Preparation

To minimize matrix effects and prevent on-column degradation:

- Stock Solution: Dissolve 10 mg of Lesinurad API in 10 mL of Methanol (1 mg/mL). Prepare Impurity C stock similarly.
- Working Standard: Dilute stocks with Mobile Phase A:B (50:50) to a final concentration of 1000 ng/mL for tuning and 100 ng/mL for method optimization.
- Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

## LC-MS/MS Conditions

### Chromatographic Parameters

- Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
- Column Temp: 40°C.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 µL.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Initial
1.0	95	5	Hold
6.0	10	90	Ramp
8.0	10	90	Wash
8.1	95	5	Re-equilibrate

| 10.0 | 95 | 5 | End |

## Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo TQ-S)

- Ionization: Electrospray Ionization (ESI) – Negative Mode.[1][2]
- Source Temp: 450°C.
- Capillary Voltage (IS): -4500 V.
- Desolvation Gas: 800 L/hr (N<sub>2</sub>).
- Cone Voltage: Optimized per transition (typically 30-50 V).

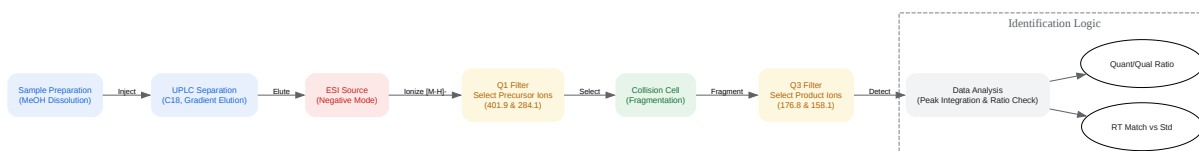
## MRM Transitions Table

The following transitions are optimized for specificity. The "Quantifier" transition is the most intense, while the "Qualifier" confirms identity.

Analyte	Precursor Ion (m/z) [M-H] <sup>-</sup>	Product Ion (m/z)	Type	Collision Energy (eV)
Lesinurad	401.9 ( <sup>79</sup> Br)	176.8	Quantifier	25
403.9 ( <sup>81</sup> Br)	178.8	Qualifier	25	
Impurity C	284.1	158.1	Quantifier	22
284.1	114.0	Qualifier	30	

Note: The product ion 158.1 for Impurity C corresponds to the [Naphthalenyl-Triazole]<sup>-</sup> core fragment after loss of the thioacetic acid side chain (Mass shift: 284 - 126 = 158).

## Analytical Workflow Diagram



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Caption: Step-by-step LC-MS/MS workflow for the selective isolation and identification of **Lesinurad Impurity C**.

## Results & Discussion

### Chromatographic Performance

Under the proposed gradient conditions, Lesinurad typically elutes at approximately 4.5 - 5.0 minutes. Impurity C, being less lipophilic due to the absence of the cyclopropyl and bromine

groups, is expected to elute earlier (approx. 3.0 - 3.5 minutes). This retention time shift is a primary identification parameter.

## Interpretation of Mass Spectra[3][4][8][9]

- **Isotope Pattern:** Lesinurad displays a characteristic 1:1 doublet ( $^{79}\text{Br}/^{81}\text{Br}$ ) separated by 2 Da. Impurity C will NOT show this doublet, appearing as a single dominant peak at  $m/z$  284.1. This absence of the bromine isotope pattern is a definitive confirmation of the "Des-bromo" nature of Impurity C.
- **Fragment Confirmation:** The transition  $m/z$  284.1  $\rightarrow$  158.1 confirms the presence of the naphthalene-triazole scaffold. Absence of the  $m/z$  177 fragment (characteristic of the brominated parent core) further validates the impurity identity.

## References

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## Sources

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- [2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio \[metwarebio.com\]](#)
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